molecular formula C14H22N2O2 B1169894 TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE CAS No. 187163-72-0

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE

Cat. No.: B1169894
CAS No.: 187163-72-0
M. Wt: 250.34 g/mol
InChI Key: IUPOPYKFYHXYGC-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE is an organic compound with the molecular formula C12H18N2O2 It is a derivative of phenylcarbamate and contains a tert-butyl group, an aminomethyl group, and two methyl groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE typically involves the reaction of 4-(aminomethyl)-2,5-dimethylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenylcarbamates.

Scientific Research Applications

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-Boc-piperidine: Contains a similar tert-butyl carbamate group but with a piperidine ring instead of a phenyl ring.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a tert-butyl carbamate group with an indole ring.

Uniqueness

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl and tert-butyl carbamate groups allows for versatile chemical modifications and interactions with biological targets.

Biological Activity

Overview

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE, with the chemical formula C12H18N2O2, is an organic compound that belongs to the class of phenylcarbamates. Its structure features a tert-butyl group, an aminomethyl group, and two methyl groups on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzymatic studies.

PropertyValue
Molecular Formula C12H18N2O2
Molecular Weight 218.29 g/mol
CAS Number 187163-72-0
Boiling Point 325.6ºC at 760 mmHg
IUPAC Name tert-butyl N-[4-(aminomethyl)-2,5-dimethylphenyl]carbamate

Synthesis

The synthesis of this compound typically involves the reaction of 4-(aminomethyl)-2,5-dimethylphenol with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis and is followed by purification methods such as recrystallization or column chromatography .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the carbamate moiety may interact with enzymes and proteins, modulating their activity and influencing cellular pathways.

Potential Therapeutic Applications

  • Anti-inflammatory Properties : Research indicates that compounds similar to this compound exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzymatic Inhibition : The compound has been investigated for its role as a biochemical probe or inhibitor in enzymatic studies, which could be useful in drug discovery and development .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity against MCF-7 (breast cancer) and DU-145 (prostate cancer) cells with IC50 values indicating effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways involved in cancer progression.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory models, this compound showed promising results in reducing pro-inflammatory cytokine levels in vitro. This suggests its potential use as an anti-inflammatory agent in therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
4-Amino-1-Boc-piperidine Piperidine derivativeAnalgesic properties
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate Indole derivativeAnticancer properties

Properties

CAS No.

187163-72-0

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl N-[4-(aminomethyl)-2,5-dimethylphenyl]carbamate

InChI

InChI=1S/C14H22N2O2/c1-9-7-12(10(2)6-11(9)8-15)16-13(17)18-14(3,4)5/h6-7H,8,15H2,1-5H3,(H,16,17)

InChI Key

IUPOPYKFYHXYGC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)CN

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)C)CN

Synonyms

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-t-butoxycarbonylamino-5-cyano-6-methylpyridine (14.68 g, 62.9 mmol) and 10% Pd/C (1.5 g) in glacial acetic acid (150 ml) was shaken on a Parr apparatus at 60 psi for 88 h. The reaction was filtered through celite and was evaporated in vacuo. The residue was dissolved in water and the solution was washed with methylene chloride (2 times), then was basified with sodium carbonate and extracted with ethyl acetate (2 times). The combined ethyl acetate layers were dried (Na2SO4) and evaporated in vacuo to a solid. The crude product was recrystallized (ethyl acetate/hexanes) to give the title compound:
Quantity
14.68 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-t-butoxycarbonylamino-5-cyano-6-methylpyridine (14.68 g, 62.9 mmol) and 10% Pd/C (1.5 g) in glacial acetic acid (150 ml) was shaken on a Parr apparatus at 60 psi for 88 h. The reaction was filtered through celite and was evaporated in vacuo. The residue was dissolved in water and the solution was washed with methylene chloride (2 times), then was basified with sodium carbonate and extracted with ethyl acetate (2 times). The combined ethyl acetate layers were dried (Na2SO4) and evaporated in vacuo to a solid. The crude product was recrystallized (ethyl acetate/hexanes) to give the title compound:
Quantity
14.68 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

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